1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol
Overview
Description
1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is a highly fluorinated organic compound with the molecular formula C6H8F6O and a molecular weight of 210.12 g/mol . It is a colorless liquid known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol can be synthesized through several methods. One common synthetic route involves the fluorination of commercially available 2-pentenal to form 1,1,2,3-tetrafluoropentane, which is then dehydrogenated to produce 1,1-difluoro-1-pentene. This intermediate is further reacted with trifluoromethylating agents to yield the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions . Its effects are mediated through the formation of stable intermediates and products that influence biological and chemical processes .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is unique due to its high fluorine content and specific chemical structure. Similar compounds include:
1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar properties but a simpler structure.
1,1,1-Trifluoro-2-methylpropan-2-ol: Another fluorinated alcohol with different reactivity and applications.
1,1,1-Trifluoro-2-(trifluoromethyl)-2-pentanol: A closely related compound with slight variations in its molecular structure.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYCAKHZCJYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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